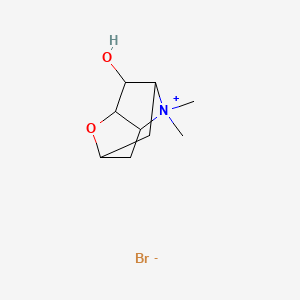

Scopoline Methobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Scopolamine Methobromide has been achieved through several methods, with one of the most notable being the total synthesis which involves key intermediates like 6,7-dehydrotropine. Approaches such as Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schopf reaction have been independently evaluated for constructing the tropane core, offering insights into the challenges of synthesizing compounds within this class (Nocquet & Opatz, 2016).

Molecular Structure Analysis

The molecular structure of Scopolamine Methobromide has been elucidated through various techniques, including X-ray crystallography. Studies have detailed the solid-state structures of Scopolamine Methobromide, providing comprehensive data on crystal systems, space groups, and molecular conformations. For example, crystals of (-)-Scopolamine Methobromide belong to the orthorhombic space group P212121, with specific unit cell dimensions that have been precisely determined (Glaser, Shiftan, & Drouin, 2000).

Chemical Reactions and Properties

The chemical behavior of Scopolamine Methobromide under various conditions illustrates its reactivity and stability. Analytical studies, including FT-IR, FT-Raman, and ECD, have reported on the vibrational assignments and electronic circular dichroism, shedding light on the reactive sites and potential chemical transformations of the molecule. These studies contribute to a better understanding of the compound's behavior in different environments (Rudyk et al., 2019).

Physical Properties Analysis

Physical properties of Scopolamine Methobromide, including its crystalline forms and solubility, are crucial for its application in various fields. The compound's solid-state structures, polymorphs, and pseudopolymorphic forms have been characterized, providing valuable information on its physical characteristics and stability under different conditions (Glaser, Shiftan, & Drouin, 2000).

Chemical Properties Analysis

The chemical properties of Scopolamine Methobromide, such as its binding affinity, pharmacological activity, and interactions with biological molecules, are pivotal in understanding its functionality. Analytical profiles and studies on its structure-activity relationships have contributed to a comprehensive understanding of its chemical nature and potential applications beyond its traditional uses (Muhtadi & Hassan, 1990).

Scientific Research Applications

Anti-Arthritis Properties : Scopolin isolated from Erycibe obtusifolia Benth stems demonstrated significant anti-arthritic effects in adjuvant-induced arthritis in rats, through anti-inflammatory and anti-angiogenic properties in the synovial tissues (Pan et al., 2009).

Involvement in Nicotine Metabolism : Scopolin was identified in harvested tobacco, where it played a role in the post-harvest conversion of nicotine to nornicotine (Dewey & Stepka, 1963).

Biosynthesis in Plants : Scopolin is a key secondary metabolite in plants, particularly in response to environmental stresses. Its biosynthesis and regulation in Arabidopsis thaliana have been studied, revealing genetic variation and QTLs affecting its accumulation (Siwińska et al., 2014).

Enzymatic Glucosylation : Molecular cloning and heterologous expression studies in tobacco cultured cells revealed glucosyltransferases that can catalyze the glucosylation of secondary metabolites including scopolin (Taguchi et al., 2001).

Anti-Obesity Effects : Scopolin prevented adipocyte differentiation and weight gain in vitro and in an ovariectomy-induced obese mouse model, indicating its potential as a bioactive compound for obesity treatment (Park et al., 2020).

Acetylcholinesterase Inhibitory Activity : Scopolin and its derivative scopoletin displayed potential as acetylcholinesterase inhibitors, suggesting their use in enhancing brain acetylcholine levels and possibly treating cognitive disorders (Rollinger et al., 2004).

Anti-Inflammatory Activity : Scopolin exhibited marked anti-inflammatory activity as demonstrated in a study involving the Compositae plant Santolina oblongifolia (Silván et al., 1996).

Antioxidant Properties and Effects on Osteoclastic Differentiation : Scopolin isolated from Artemisia iwayomogi showed potent antioxidant capacities and inhibited osteoclastic differentiation in cells, which is significant in the context of bone health and certain bone diseases (Lee et al., 2013).

Ameliorative Effects on Hepatic Steatosis : Scopolin showed promising results in alleviating high-fat diet-induced hepatic steatosis in mice, potentially via SIRT1-mediated signaling cascades (Yoo et al., 2017).

Detection in Grapefruit : Scopolin was detected in ripe fruits of Citrus paradisi Macf. and their juices, highlighting its presence in common foods (Runkel et al., 1997).

Anxiolytic Effects in Zebrafish : Scopolamine, a related compound, was evaluated in zebrafish to study its anxiolytic effects, further expanding the understanding of scopolin's potential pharmacological applications (Hamilton et al., 2017).

Cosmeceutical Activity : Artemisia iwayomogi, containing scopolin, demonstrated cosmeceutical activities such as antioxidative, whitening, and anti-wrinkle effects (Kim et al., 2019).

Mechanism of Action

Target of Action

Scopoline Methobromide, also known as Methscopolamine bromide, primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for rest and digest functions.

Mode of Action

Scopoline Methobromide acts as a muscarinic antagonist , structurally similar to the neurotransmitter acetylcholine . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system, specifically the vomiting center . By blocking the action of acetylcholine, it prevents communication between the nerves of the vestibule and the vomiting center in the brain .

Biochemical Pathways

It’s known that the compound’s action involves theparasympathetic nervous system and the vomiting center in the brain . The vestibular part of the ear, which is crucial for balance, sends a signal through nerves to the vomiting center in the brain when a person becomes disoriented due to motion . Scopoline Methobromide blocks this communication, potentially preventing nausea and vomiting due to motion sickness .

Pharmacokinetics

The pharmacokinetic properties of Scopoline Methobromide are largely dependent on the dosage form . In case of oral administration, the bioavailability is limited, ranging between 3 and 27% . The elimination half-life is approximately 3-4 hours .

Result of Action

The primary result of Scopoline Methobromide’s action is the prevention of nausea and vomiting due to motion sickness . It’s also used as adjunctive therapy for the treatment of peptic ulcer . By blocking the muscarinic acetylcholine receptors, it can reduce stomach acid secretion, potentially aiding in the treatment of peptic ulcers .

Action Environment

The efficacy and stability of Scopoline Methobromide can be influenced by various environmental factors. It’s important to note that Scopoline Methobromide must be taken before the onset of motion sickness to be effective .

properties

IUPAC Name |

6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPJGZLQZCTDIY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

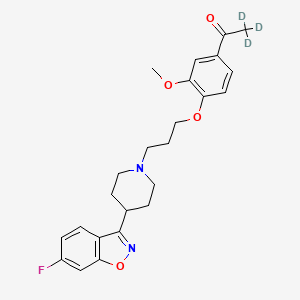

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)